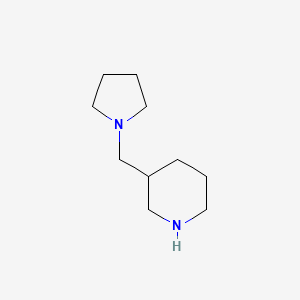

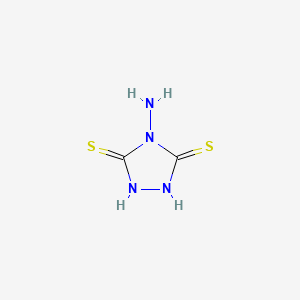

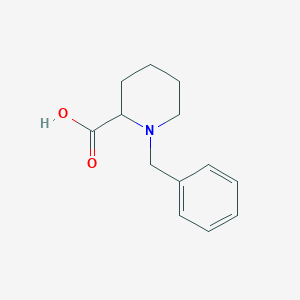

![molecular formula C11H9NO4S B1334901 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid CAS No. 459421-21-7](/img/structure/B1334901.png)

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various benzoic acid derivatives and their synthesis, which can provide insights into the chemical nature and potential reactivity of the compound . Benzoic acid derivatives are known for their diverse applications in medicinal chemistry and materials science due to their ability to interact with various biological targets and form coordination compounds with metals .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the functionalization of the benzoic acid core with different substituents. For instance, paper describes a new procedure for synthesizing a methylated dioxopyrrolidinyl benzoic acid via hydrogenation, starting from anthranilic acid and citraconic anhydride. This method could potentially be adapted for the synthesis of 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid by introducing a thiol group at the appropriate position on the pyrrolidin ring.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for their chemical reactivity and biological activity. Paper uses density functional theory (DFT) to analyze the structure and vibrational modes of a thiophene-pyrrol benzoic acid derivative, which could be similar to the vibrational analysis that would be performed on 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid. The study includes calculations of NMR chemical shifts and molecular electrostatic potential, which are important for understanding the electronic distribution within the molecule.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including the formation of coordination compounds. Paper discusses the synthesis of lanthanide coordination polymers using aromatic carboxylic acids, which suggests that 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid could potentially form similar complexes with metal ions. Additionally, paper describes the synthesis of organotin(IV) complexes with a dioxopyrrolidinyl benzoic acid, indicating that the compound may also form complexes with tin or other metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, paper explores the selective and hysteretic sorption properties of metal–organic frameworks (MOFs) involving a pyridyl benzoic acid derivative, which could be relevant to the sorption properties of 2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid if it were to be incorporated into MOFs. The photophysical properties of benzoic acid derivatives, as discussed in paper , are also of interest for potential applications in materials science.

科学研究应用

Synthesis and Chemical Properties

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid has been studied for its synthesis and chemical properties. Barker, Brimble, and McLeod (2003) described a new synthesis method for a related compound, 2-(3-methyl-2,5-di-oxopyrrolidin-1-yl)benzoic acid, through hydrogenation, offering a higher yield and cleaner material than previous methods (Barker, Brimble, & McLeod, 2003). Additionally, the reaction of 2-(phenylamino)benzoic and related acid hydrazides with succinic anhydride forms N-(2,5-dioxopyrrolidin-1-yl)benzamide, showing the compound's versatility in chemical reactions (Kon’shin et al., 2012).

Potential in Drug Synthesis

Studies have explored the compound's potential in synthesizing new drugs. Kamiński et al. (2015) synthesized a library of new hybrid anticonvulsant agents using derivatives of 2-(2,5-dioxopyrrolidin-1-yl)propanamides, demonstrating the compound's application in developing new medications (Kamiński et al., 2015).

Biological Evaluation

Shahid et al. (2005) conducted a study on the biological applications of organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, testing their toxicity against various bacteria and fungi, which points towards the compound's potential in microbiological studies (Shahid et al., 2005).

Application in Photophysical Studies

The compound has also found application in photophysical studies. Sivakumar et al. (2011) used derivatives of benzoic acid in the synthesis of lanthanide coordination compounds, which were then characterized for their photophysical properties, indicating the compound's use in material sciences and photonics (Sivakumar et al., 2011).

Development of Novel Probes

In the development of novel probes, Setsukinai et al. (2003) synthesized compounds such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid for detecting highly reactive oxygen species, showcasing the compound's utility in biochemical and medical research (Setsukinai et al., 2003).

安全和危害

属性

IUPAC Name |

2-(2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c13-9-5-8(10(14)12-9)17-7-4-2-1-3-6(7)11(15)16/h1-4,8H,5H2,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTHQWTWIDOTRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)SC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387817 |

Source

|

| Record name | 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid | |

CAS RN |

459421-21-7 |

Source

|

| Record name | 2-[(2,5-DIOXOPYRROLIDIN-3-YL)THIO]BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

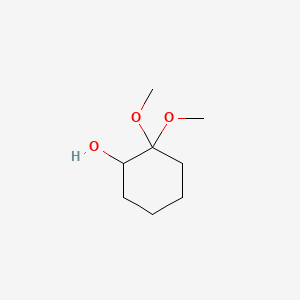

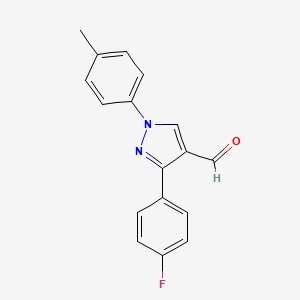

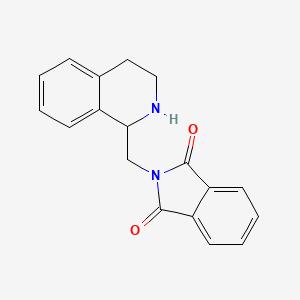

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)

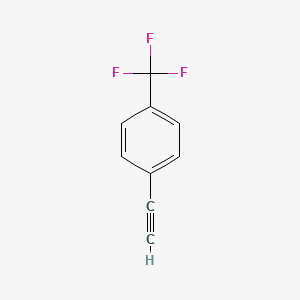

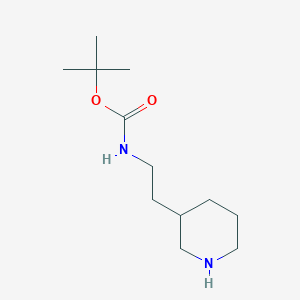

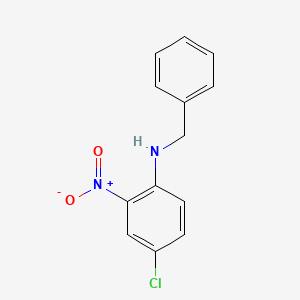

![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)

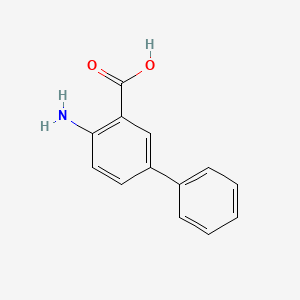

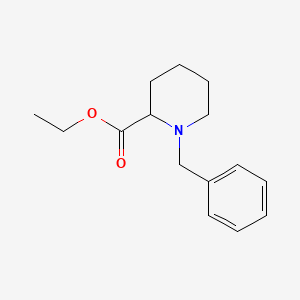

![N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1334862.png)